molecular formula C38H48N4O9S B1194551 UV Cleavable Biotin-PEG2-Alkyne

UV Cleavable Biotin-PEG2-Alkyne

Cat. No. B1194551
M. Wt: 736.88
InChI Key: KFKYTMUGBNTGFC-ZPIGJYFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UV Cleavable Biotin-PEG2-alkyne is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

PEGylation in Biopharmaceuticals

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, enhances the pharmacologic and pharmaceutical properties of proteins and other large molecules. The modification, used in approved drugs, offers benefits like improved stability, increased resistance to proteolytic inactivation, decreased to nonexistent immunogenicity, increased circulatory lives, and low toxicity. This process is crucial for improving drug delivery and efficacy. The review by Turecek et al. (2016) highlights the chemistry and nonclinical safety information of PEGylated drugs, illustrating the trend toward using complex PEG architectures and larger PEG polymers with highly pure and well-characterized reagents (Turecek et al., 2016).

Polymerization and Bioconjugation

The review by Herzberger et al. (2016) covers the trends and developments in polymerization of alkylene oxides, particularly ethylene oxide (EO), propylene oxide (PO), and butylene oxide (BO). The article discusses various methods for epoxide polymerization and highlights the advancements in PEGylation as a significant bioconjugation strategy. It emphasizes the creation of complex branched, hyperbranched, and dendrimer-like polyethers and the applications of amphiphilic block copolymers based on PEO and PPO (Herzberger et al., 2016).

UV-LED in Water Disinfection

The application of ultraviolet light-emitting diodes (UV-LEDs) for water disinfection is reviewed by Song et al. (2016), who discuss the effectiveness of UV-LEDs compared to traditional UV mercury lamps. UV-LEDs, a new UV source, are gaining interest due to their advantages and potential in water treatment. The review calls for the establishment of a standard protocol for studying UV-LED inactivation of microorganisms, addressing the unique aspects of UV-LEDs that improve inactivation effectiveness through features like multiple wavelengths and pulsed illumination (Song et al., 2016).

Polymer Alternatives for PEG

The review by Thai Thanh Hoang Thi et al. (2020) discusses the importance of developing alternative polymers to PEG, highlighting the issue of PEG immunogenicity in drug delivery and bioconjugation. It collates recent literature to emphasize the need for polymer chemists and scientists to design, synthesize, and evaluate new alternatives to PEG, addressing the formation of anti-PEG antibodies in patients treated with PEGylated drugs or those who have consumed products containing PEG (Thai Thanh Hoang Thi et al., 2020).

properties

Product Name

UV Cleavable Biotin-PEG2-Alkyne

Molecular Formula

C38H48N4O9S

Molecular Weight

736.88

IUPAC Name

1-(3-((2,13-dioxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-6,9-dioxa-3,12-diazaheptadecyl)oxy)phenyl)-2-oxo-2-phenylethyl hex-5-ynoate

InChI

InChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1

InChI Key

KFKYTMUGBNTGFC-ZPIGJYFOSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCNC(COC3=CC=CC(C(C(C4=CC=CC=C4)=O)OC(CCCC#C)=O)=C3)=O)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UV Cleavable Biotin-PEG2-alkyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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